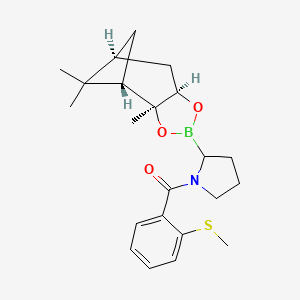
Methylprednisolone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylprednisolone-d3 is a deuterated form of methylprednisolone, a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties . The deuterium atoms in this compound replace three hydrogen atoms, which can enhance the compound’s stability and provide unique advantages in pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methylprednisolone-d3 involves the incorporation of deuterium atoms into the methylprednisolone molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. Crystallization and lyophilization are commonly employed to obtain the final product in a stable and pure form .
Análisis De Reacciones Químicas
Types of Reactions: Methylprednisolone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Methylprednisolone-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of methylprednisolone.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Utilized in clinical research to understand the pharmacodynamics and therapeutic potential of glucocorticoids.
Industry: Applied in the pharmaceutical industry for the development of new formulations and drug delivery systems
Mecanismo De Acción
Methylprednisolone-d3 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it regulates the expression of target genes involved in inflammation and immune response. The compound modulates various physiological processes, including carbohydrate metabolism, protein synthesis, and lipid metabolism .
Comparación Con Compuestos Similares
Prednisone: Another synthetic glucocorticoid with similar anti-inflammatory properties but different pharmacokinetics.
Hydrocortisone: A naturally occurring glucocorticoid with broader receptor affinity.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Uniqueness: Methylprednisolone-d3 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in pharmacokinetic studies. This makes it a valuable tool in research and development, offering insights that are not possible with non-deuterated compounds .
Propiedades
Fórmula molecular |
C22H30O5 |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
(6S,8S,9S,10R,11S,13S,14S,17R)-8,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,9,11,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1/i10D2,14D |
Clave InChI |
VHRSUDSXCMQTMA-IVXCWXBZSA-N |
SMILES isomérico |
[2H][C@@]12C[C@@H](C3=CC(=O)C=C[C@@]3([C@H]1[C@H](C([C@]4([C@H]2CC[C@@]4(C(=O)CO)O)C)([2H])[2H])O)C)C |
SMILES canónico |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one](/img/structure/B15143523.png)
![(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15143531.png)
![4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7](/img/structure/B15143560.png)
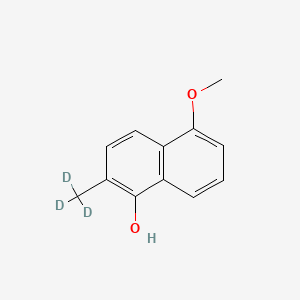
![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)

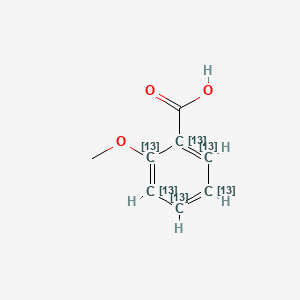
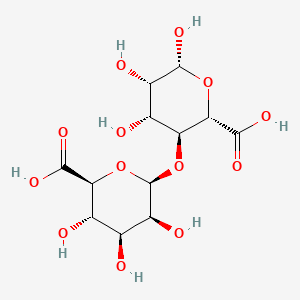
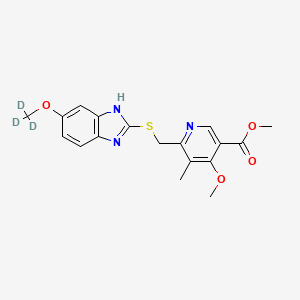

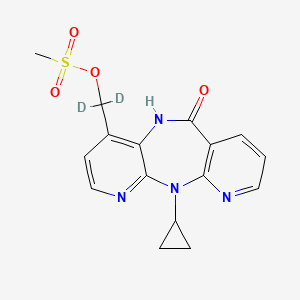
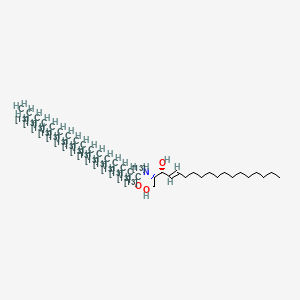
![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B15143610.png)
